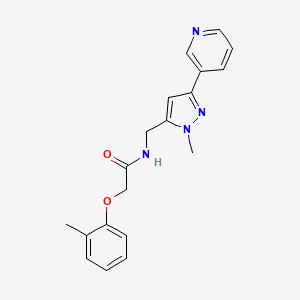

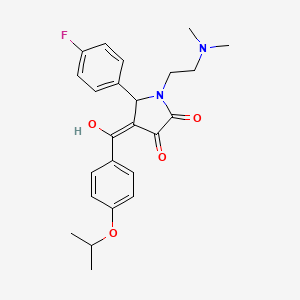

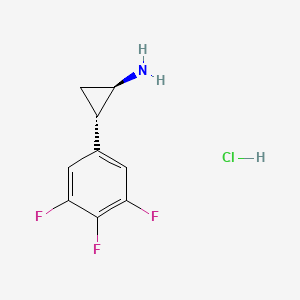

![molecular formula C20H29N3OS B2492030 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2194147-56-1](/img/structure/B2492030.png)

1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related adamantyl-urea compounds involves the reaction of adamantane derivatives with various amines and isocyanates under mild conditions. For example, D'yachenko et al. (2019) demonstrated the synthesis of 1,3-disubstituted ureas by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, achieving yields of 67-92% (D'yachenko et al., 2019). This methodological approach could be adapted for synthesizing the compound by selecting appropriate thiophene and pyrrolidinyl derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of adamantane-based ureas is characterized by the presence of a bulky adamantane group which can significantly influence the compound's physical and chemical properties. The adamantane moiety is known for its high thermal stability and resistance to chemical reagents. Structural studies, such as X-ray crystallography, have been used to elucidate the configuration of similar adamantylated compounds, providing insights into their three-dimensional arrangement and potential interaction sites for further chemical modifications (Orzeszko et al., 2004).

Chemical Reactions and Properties

Adamantane-containing ureas participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. The presence of the urea moiety offers sites for nucleophilic attack, while the adamantane and thiophene components can interact with various reagents to undergo substitution, addition, and cyclization reactions. The ability to form stable hydrogen bonds and interact with biological targets is also a notable chemical property of these compounds (Al-Mutairi et al., 2019).

Physical Properties Analysis

The physical properties of 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea, such as solubility, melting point, and stability, are influenced by its molecular structure. Adamantane derivatives are known for their low solubility in water and high melting points, attributed to the compact, cage-like structure of adamantane. These properties are crucial for determining the compound's suitability for various applications, including its potential use in drug formulations (Burmistrov et al., 2020).

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research into adamantylated compounds, such as those related to the specified urea derivative, has shown significant potential in the development of treatments with antimicrobial and anticancer activities. The synthesis of adamantylated pyrimidines, for example, has demonstrated promising anticancer and antimicrobial properties, highlighting the therapeutic potential of adamantane-containing compounds in combating various diseases (Orzeszko et al., 2004). Similarly, novel adamantane derivatives have been synthesized and shown to possess broad-spectrum antibacterial activities, further underscoring the utility of such compounds in developing new antimicrobial agents (Al-Mutairi et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Another area of research has focused on the inhibitory activity of adamantane-containing ureas towards specific enzymes, such as the human soluble epoxide hydrolase (sEH), which plays a role in various physiological processes, including inflammation and blood pressure regulation. For instance, compounds synthesized from reactions involving 1-(isocyanatomethyl)adamantane have shown significant inhibitory activity against human sEH, suggesting potential applications in treating diseases related to enzyme dysfunction (D’yachenko et al., 2019).

Corrosion Inhibition

Moreover, urea-derived Mannich bases, including those with adamantane structures, have been evaluated as corrosion inhibitors, showing effectiveness in protecting mild steel surfaces in acidic environments. This research indicates the potential industrial applications of adamantane-containing compounds in extending the lifespan of metal structures and components (Jeeva et al., 2015).

Synthesis and Structural Insights

The synthesis and characterization of adamantane-containing compounds provide valuable insights into their structural properties and potential applications. Studies focusing on the synthesis and structural analysis of such compounds reveal the diversity in their chemical behavior and interactions, which can be tailored for specific scientific and industrial applications (Burmistrov et al., 2020; Al-Wahaibi et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(1-adamantyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3OS/c24-19(21-18-1-3-23(12-18)11-14-2-4-25-13-14)22-20-8-15-5-16(9-20)7-17(6-15)10-20/h2,4,13,15-18H,1,3,5-12H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZTNJRNSZLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

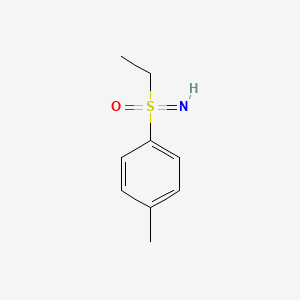

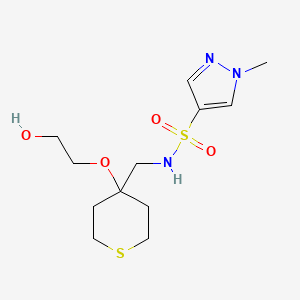

![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)

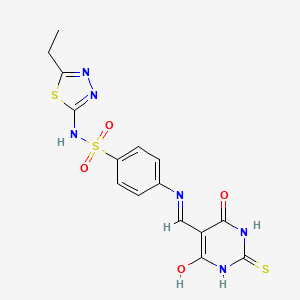

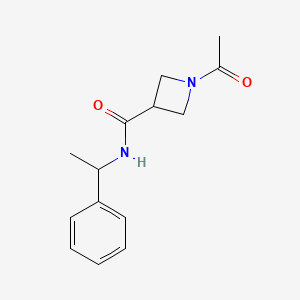

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)

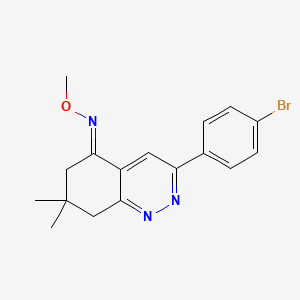

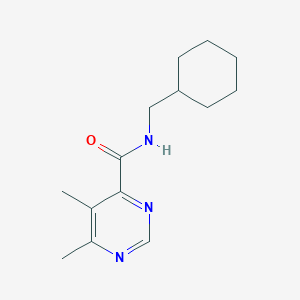

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)